molecular formula C18H22FN3OS2 B2600006 N-(4-fluorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide CAS No. 1428373-83-4

N-(4-fluorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Cat. No. B2600006
CAS RN: 1428373-83-4
M. Wt: 379.51
InChI Key: CISJMZBZMNCVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22FN3OS2 and its molecular weight is 379.51. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Synthesis for Tuberculosis Treatment A study involving the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, including compounds structurally related to N-(4-fluorobenzyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide, targeted Mycobacterium tuberculosis. One compound exhibited promising activity against all tests, including an MS GyrB IC50 of 24.0 ± 2.1 μM and significant inhibition of MTB DNA gyrase, highlighting the potential of these compounds in tuberculosis treatment without cytotoxicity at the tested concentrations (V. U. Jeankumar et al., 2013).

Corrosion Inhibition Studies Research on the adsorption and corrosion inhibition properties of piperidine derivatives, including molecules structurally similar to the specified compound, demonstrated their effectiveness in preventing iron corrosion. Quantum chemical calculations and molecular dynamics simulations provided insights into their adsorption behaviors on metal surfaces, suggesting these derivatives' potential in corrosion inhibition applications (S. Kaya et al., 2016).

Antimicrobial Activity Research Investigations into novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid bearing piperazine carboxamides, related to the chemical structure of interest, showed moderate to good activities against various bacterial and fungal strains. This research highlights the potential of these compounds as antimicrobial agents, expanding the applications of such chemical structures in the medical field (Rahul P. Jadhav et al., 2017).

Anti-TMV and Antimicrobial Activities A study focused on the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, structurally akin to the specified compound, for biological interest. These compounds were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity, with some derivatives showing promising results. This suggests the compound's potential in agricultural and microbial infection applications (R. C. Krishna Reddy et al., 2013).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3OS2/c1-13-11-24-18(21-13)25-12-15-6-8-22(9-7-15)17(23)20-10-14-2-4-16(19)5-3-14/h2-5,11,15H,6-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISJMZBZMNCVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.